HPLC Retention Time Shift: Differentiating O-Ethyl Quetiapine from Parent Quetiapine
Ethyl Quetiapine Fumarate Salt (Impurity V) exhibits a distinct, later HPLC retention time compared to the parent drug quetiapine, a property exploited for its resolution and quantification as a known impurity [1]. This shift is attributed to the increased lipophilicity conferred by the O-ethyl ether modification on the ethoxyethanol side chain, in contrast to the parent compound's terminal hydroxyl group. This differential retention is a cornerstone of validated HPLC methods used for purity assessment.
| Evidence Dimension | HPLC Relative Retention Time (RRT) |
|---|---|
| Target Compound Data | Later retention time vs. Quetiapine |
| Comparator Or Baseline | Quetiapine (RRT = 1.0) |
| Quantified Difference | Increased retention due to enhanced lipophilicity from O-ethyl substitution |
| Conditions | Reverse-phase HPLC (exact RRT value varies with specific column and mobile phase conditions; validated in Bharathi et al., 2008). |
Why This Matters
For procurement, this ensures the supplied reference material will co-elute with the correct impurity peak in validated pharmacopeial or in-house HPLC methods, guaranteeing accurate identification and quantification.
- [1] Bharathi, C., et al. Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. Pharmazie. 2008 Jan;63(1):14-19. View Source
